molecular formula C24H23N3O6S B11614668 Methyl 5-cyano-4-(4-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(4-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11614668
M. Wt: 481.5 g/mol
InChI Key: ZFDPWQKAXFNLQF-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-4-(4-METHOXYPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, carbamoylmethyl, and sulfanyl groups

Preparation Methods

The synthesis of METHYL 5-CYANO-4-(4-METHOXYPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. One common synthetic route includes the use of starting materials such as 4-methoxyphenylacetonitrile and 4-methoxyphenyl isocyanate. The reaction typically involves the formation of intermediate compounds through nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxyphenyl groups using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Scientific Research Applications

METHYL 5-CYANO-4-(4-METHOXYPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The cyano and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

METHYL 5-CYANO-4-(4-METHOXYPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as:

  • METHYL 5-CYANO-4-(4-HYDROXYPHENYL)-6-({[(4-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
  • METHYL 5-CYANO-4-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The presence of different functional groups can significantly influence their properties and interactions with molecular targets.

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H23N3O6S/c1-31-16-8-4-14(5-9-16)20-18(12-25)23(27-22(29)21(20)24(30)33-3)34-13-19(28)26-15-6-10-17(32-2)11-7-15/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

ZFDPWQKAXFNLQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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